7-(3-methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
This compound features a quinazolin-8-one core fused with a [1,3]dioxolo ring at positions 4,5-g. Key substituents include:
- 3-Methylphenyl at position 5.
- Sulfanyl-linked 1,2,4-oxadiazole at position 6, further substituted with a 4-methylphenyl group.
While direct pharmacological data for this compound is unavailable in the provided evidence, analogs with triazoloquinazoline scaffolds have demonstrated bioactivity, such as antimicrobial and anti-inflammatory properties .
Properties
IUPAC Name |
7-(3-methylphenyl)-6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4S/c1-15-6-8-17(9-7-15)24-28-23(34-29-24)13-35-26-27-20-12-22-21(32-14-33-22)11-19(20)25(31)30(26)18-5-3-4-16(2)10-18/h3-12H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQMQPLPLYIXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C6=CC=CC(=C6)C)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
7-(3-methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce a wide range of new substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-(3-methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs in the Quinazoline Family
The following table compares structural features, synthesis routes, and yields of the target compound and its closest analogs:
Key Observations:
Heterocyclic Diversity : The target compound’s 1,2,4-oxadiazole substituent distinguishes it from triazoloquinazoline analogs (e.g., 5f, 5g, 8), which may influence electronic properties and binding affinity .
Synthesis Complexity : Most analogs utilize DMF as a solvent and require alkylation or acylation steps, but the target compound’s oxadiazole moiety likely demands specialized reagents (e.g., chloroesters or sulfonyl chlorides) .
Pharmacological Potential of Analogs
While the target compound’s bioactivity remains uncharacterized, triazoloquinazoline derivatives exhibit:
Biological Activity
The compound 7-(3-methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a novel synthetic compound that incorporates a quinazolinone core and oxadiazole moieties. Its potential biological activities have garnered attention in medicinal chemistry due to their implications in cancer therapy and other therapeutic areas.
Chemical Structure
The molecular formula for the compound is , with a molecular weight of approximately 422.51 g/mol . The structure includes various functional groups that contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its anticancer properties and its mechanism of action at the cellular level.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human tumor cells such as HepG2 (liver cancer) and PC3 (prostate cancer) cells. The mechanisms underlying its anticancer effects include:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, which prevents them from progressing through the cell cycle.
- Apoptosis Induction : It triggers programmed cell death pathways, leading to increased apoptosis in treated cancer cells.
A study reported that at concentrations ranging from 10 µM to 100 µM, the compound significantly reduced cell viability in HepG2 cells by up to 70% compared to control groups .
The proposed mechanism of action involves the interaction of the oxadiazole moiety with specific cellular targets that modulate signaling pathways associated with tumor growth. This interaction may lead to the inhibition of key kinases involved in cell proliferation and survival.
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound:
- Study on HepG2 Cells :
-
Study on PC3 Cells :
- Objective : To evaluate the impact on prostate cancer cell proliferation.
- Results : The compound demonstrated an IC50 value of approximately 15 µM, indicating potent activity against PC3 cells. Western blot analysis revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .
Data Tables
| Cell Line | Concentration (µM) | % Cell Viability | IC50 (µM) |
|---|---|---|---|
| HepG2 | 10 | 85% | 20 |
| HepG2 | 20 | 70% | |
| PC3 | 10 | 80% | 15 |
| PC3 | 20 | 50% |
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with a moderate half-life, suggesting potential for further development as a therapeutic agent. In vivo studies are ongoing to better understand its metabolism and excretion profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
